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  • Product: methyl N-(2-chlorophenyl)carbamate
  • CAS: 20668-13-7

Core Science & Biosynthesis

Foundational

Environmental degradation pathways of chlorophenyl carbamates

An In-depth Technical Guide to the Environmental Degradation Pathways of Chlorophenyl Carbamates Introduction to Chlorophenyl Carbamates Chlorophenyl carbamates are a class of synthetic organic compounds derived from car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Degradation Pathways of Chlorophenyl Carbamates

Introduction to Chlorophenyl Carbamates

Chlorophenyl carbamates are a class of synthetic organic compounds derived from carbamic acid, widely utilized as pesticides, including insecticides, herbicides, and fungicides in agricultural and public health sectors.[1][2][3] A representative compound is 4-Chlorophenyl-N-methylcarbamate.[3] While considered less persistent than organochlorine pesticides due to their more facile breakdown, their widespread use has led to environmental contamination.[4][5] The primary toxicological concern associated with these compounds is their ability to inhibit the acetylcholinesterase (AChE) enzyme in the nervous system, which can impact a wide range of non-target organisms, including humans, leading to potential ecological disturbances.[1][3][5] Understanding the pathways by which these compounds degrade in the environment is therefore critical for assessing their environmental fate, persistence, and overall risk. This guide provides a technical overview of the primary abiotic and biotic degradation mechanisms governing the environmental fate of chlorophenyl carbamates.

Core Degradation Pathways: An Overview

The environmental persistence of chlorophenyl carbamates is determined by a combination of abiotic and biotic processes.[1][2] Abiotic routes include chemical reactions such as hydrolysis and photodegradation, which are significantly influenced by environmental conditions like pH, temperature, and sunlight.[6][7][8] Biotic degradation, primarily driven by microorganisms, is considered the main pathway for the complete removal and mineralization of these compounds from the environment.[1][2] The interplay of these pathways dictates the overall half-life and the nature of the transformation products formed in soil and aquatic systems.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent Chlorophenyl Carbamate in Environment hydrolysis Hydrolysis (pH, Temp dependent) parent->hydrolysis Chemical Cleavage photolysis Photolysis (Sunlight dependent) parent->photolysis Light Energy microbial Microbial Action (Bacteria, Fungi) parent->microbial Enzymatic Attack products Degradation Products (e.g., Chlorophenols, Amines, CO2) hydrolysis->products photolysis->products microbial->products

High-level overview of chlorophenyl carbamate degradation pathways.

Abiotic Degradation Pathways

Abiotic processes initiate the breakdown of chlorophenyl carbamates through chemical and physical mechanisms without the involvement of biological organisms.

Hydrolysis

Hydrolysis is a primary chemical degradation route for many carbamates, involving the cleavage of the ester linkage by a water molecule.[8][9] This reaction is highly dependent on pH, with degradation rates typically increasing under alkaline conditions.[7][9] The process generally follows first-order kinetics.[8]

The fundamental reaction involves the nucleophilic attack on the carbonyl carbon of the carbamate group, leading to the formation of a substituted chlorophenol, an amine (e.g., methylamine), and carbon dioxide.[2][6]

  • Causality in Experimental Design : When studying hydrolysis, it is crucial to use sterile, buffered aqueous solutions at varying pH values (typically 4, 7, and 9) and temperatures.[8] The use of sterile conditions is essential to isolate the chemical process and prevent any contribution from microbial degradation.[8] Conducting the experiments in the dark precludes photodegradation, ensuring that only hydrolysis is being measured.[8]

Key Hydrolysis Products:

  • Chlorinated phenols (e.g., 4-chlorophenol)

  • N-alkyl carbamic acid (which is unstable and decomposes)

  • Amines (e.g., methylamine)[10]

  • Carbon dioxide

Photolysis (Photodegradation)

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly the UV component of solar radiation.[6] Carbamates can absorb light, which contributes to their decomposition in aqueous environments and on soil surfaces.[6] The rate and significance of photolysis depend on factors like the intensity of sunlight, the presence of photosensitizing substances in the water (e.g., humic acids), and the medium in which the carbamate is present.[7] Photosensitized reactions are often a primary degradation pathway for pesticides in natural waters.[7]

  • Causality in Experimental Design : Photolysis studies require a light source that simulates natural sunlight. Control samples are incubated in the dark under identical temperature and chemical conditions. The comparison between light-exposed and dark control samples allows for the specific quantification of photodegradation, differentiating it from other potential degradation pathways like hydrolysis.

Biotic Degradation Pathways

Biotic degradation is the most significant process for the complete and effective removal of chlorophenyl carbamates from the environment.[1][2]

Microbial Degradation

A diverse range of microorganisms, including bacteria and fungi, have evolved metabolic pathways to break down carbamates, often using them as a source of carbon and nitrogen.[1][2][11]

  • Key Microbial Genera : Numerous species from genera such as Pseudomonas, Aspergillus, Enterobacter, Serratia, and Trichoderma have been identified as capable of degrading carbamate pesticides.[1][2]

  • Enzymatic Action : The initial and most critical step in microbial degradation is the enzymatic hydrolysis of the carbamate ester or amide bond.[1][2] This is carried out by a class of enzymes known as carbamate hydrolases or carboxylesterases.[2][5]

  • Enhanced Degradation : Soils with a history of exposure to carbamates often exhibit "enhanced degradation," where microbial populations adapted to the compound can break it down much more rapidly than unexposed populations.[12] This adaptation involves the induction of specific degradative enzymes.[12]

Metabolic Routes

Following the initial enzymatic hydrolysis, the resulting intermediates are funneled into common metabolic pathways.

  • Hydrolysis of the Carbamate Linkage : The primary step yields a chlorophenol and methylamine (via the decomposition of methylcarbamic acid).[2]

  • Metabolism of Methylamine : The released methylamine can be utilized by microorganisms as both a carbon and nitrogen source through C1 metabolism.[2]

  • Metabolism of the Aromatic Ring : The chlorophenol intermediate is typically hydroxylated to form catechols.[2] These catechols then undergo ring cleavage and are further metabolized through pathways like the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions).[13]

It is important to note that while degradation generally leads to detoxification, some intermediate products, such as chlorophenols, can themselves be toxic and persistent.[14]

G cluster_step1 Step 1: Enzymatic Hydrolysis cluster_step2 Step 2: Intermediate Metabolism cluster_pathA Aromatic Pathway cluster_pathB C1 Pathway parent Chlorophenyl Carbamate hydrolysis Carbamate Hydrolase parent->hydrolysis intermediate1 Chlorophenol hydrolysis->intermediate1 intermediate2 Methylcarbamic Acid hydrolysis->intermediate2 catechol Catechol Intermediate intermediate1->catechol decomp Decomposition intermediate2->decomp ring Ring Cleavage catechol->ring final Mineralization (CO2, H2O, Cl⁻) ring->final c1 C1 Metabolism decomp->c1 c1->final

Generalized microbial degradation pathway for chlorophenyl carbamates.

Experimental Methodologies for Degradation Studies

To accurately assess the environmental fate of chlorophenyl carbamates, standardized and validated experimental protocols are essential.

Protocol: Abiotic Hydrolysis Study (Following OECD Guideline 111)

This protocol determines the rate of hydrolysis as a function of pH.

  • Preparation : Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).

  • Spiking : Add the chlorophenyl carbamate test substance to each buffer solution at a known concentration. The concentration should be below its water solubility limit.

  • Incubation : Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.[8] Include sterile controls to monitor for any potential contamination.

  • Sampling : At predetermined time intervals, collect triplicate samples from each flask.

  • Analysis : Immediately analyze the samples for the concentration of the parent compound using a validated analytical method such as HPLC.[15][16]

  • Data Analysis : Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of the regression line. The half-life (DT50) is calculated as ln(2)/k.

Protocol: Aerobic Soil Biodegradation Study (Following OECD Guideline 307)

This protocol evaluates the rate and route of degradation in soil.

  • Soil Selection : Collect fresh, sieved soil from a location with no recent history of pesticide application. Characterize the soil (pH, organic carbon content, texture).

  • Preparation : Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil for several days to allow microbial populations to stabilize.

  • Controls : Prepare a sterilized soil control (e.g., by autoclaving or gamma irradiation) to distinguish biotic from abiotic degradation. This is a critical self-validating step.

  • Application : Treat the soil samples with the chlorophenyl carbamate at a relevant application rate.

  • Incubation : Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with aeration to maintain aerobic conditions.

  • Sampling : At specified intervals, sacrifice replicate flasks for analysis.

  • Extraction & Analysis : Extract the soil samples using an appropriate solvent (e.g., acetonitrile/water). Analyze the extracts for the parent compound and major degradation products using LC-MS/MS or a similar technique.[15]

  • Data Analysis : Calculate the dissipation half-life (DT50) of the parent compound in both viable and sterile soil to determine the contribution of microbial degradation.

Analytical Quantification Techniques

The accurate quantification of chlorophenyl carbamates and their metabolites is crucial. The choice of method depends on sensitivity, selectivity, and available instrumentation.[15]

ParameterHPLC-FLD (Post-Column Derivatization)LC-MS/MSGC-MS (with Derivatization)
Principle Chromatographic separation followed by chemical reaction to create a fluorescent product.[15]Separation based on chromatography, with detection based on mass-to-charge ratio, providing high selectivity.[1][15]Separation of volatile compounds; requires derivatization for thermally unstable carbamates.[15]
Selectivity GoodExcellentVery Good
Sensitivity (LOD) 0.01 - 0.5 µg/L[15]Typically sub-µg/LVariable, depends on derivative
Common Use Widely used for routine carbamate analysis in water (e.g., EPA Method 531.1).[15]Confirmatory analysis and metabolite identification.Less common for N-methyl carbamates due to thermal instability.[15]
Typical Recovery 85% - 97%[15]>80%>70%

Data synthesized from performance characteristics of various carbamate pesticides.[15]

Conclusion

The environmental degradation of chlorophenyl carbamates is a multifaceted process involving both abiotic and biotic pathways. While hydrolysis and photolysis contribute to their initial transformation, microbial degradation is the ultimate mechanism for their complete removal from soil and water systems.[1][2] The rate of degradation is highly dependent on environmental factors such as pH, temperature, sunlight, and the presence of adapted microbial communities.[6] A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for predicting the environmental behavior of these compounds and mitigating their potential ecological risks. Future research should continue to focus on identifying the specific genes and enzymes responsible for carbamate hydrolysis to potentially harness them for bioremediation applications.[5]

References

  • Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. Benchchem.
  • Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. PubMed.
  • Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds. DigitalCommons@USU.
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org.
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC.
  • Mephenate | C8H8ClNO2 | CID 17491. PubChem - NIH.
  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. U.S. Geological Survey.
  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. ACS Publications.
  • Photoremediation of Carbamate Residues in Water. SciSpace.
  • Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. Advances in Science and Technology Research Journal.
  • Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. Biomacromolecules - ACS Publications.
  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of Massachusetts Amherst.
  • Pesticide Degradation Mechanisms and Environmental Activation. Iowa State University Digital Repository.
  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One.
  • Insights into the microbial degradation and biochemical mechanisms of carbamates. ScienceDirect.
  • Microbiology and Biochemistry of Pesticides Biodegradation. PMC - NIH.
  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI.
  • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR.
  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. SpringerLink.
  • A Systematic Review of Photolysis and Hydrolysis Degradation Modes, Degradation Mechanisms, and Identification Methods of Pesticides. ResearchGate.
  • Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE.
  • Abiotic hydrolysis of pesticides in the aquatic environment. ResearchGate.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
  • Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system. PubMed.

Sources

Protocols & Analytical Methods

Method

Technical Note: High-Sensitivity GC-MS Quantitation of Methyl N-(2-chlorophenyl)carbamate Residues

This Application Note is structured to address the specific challenges of analyzing thermally labile carbamate residues, providing a robust, self-validating protocol for Methyl N-(2-chlorophenyl)carbamate . Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of analyzing thermally labile carbamate residues, providing a robust, self-validating protocol for Methyl N-(2-chlorophenyl)carbamate .

Executive Summary & Chemical Logic

Methyl N-(2-chlorophenyl)carbamate (MPC) is a structural analog of the herbicide Chlorpropham and a potential degradation product/impurity in the synthesis of phenyl-carbamate pesticides and pharmaceuticals.

The Analytical Challenge: The Thermal Instability Paradox Like most N-aryl carbamates, MPC possesses a thermally labile N-H bond. Under standard hot GC inlet conditions (250°C+), it undergoes a rapid, often non-reproducible elimination reaction to form 2-chlorophenyl isocyanate and methanol.

  • Mechanism:

    
    
    
  • Consequence: Direct injection often yields two peaks or a broad tailing peak, destroying quantitative linearity.

The Solution: This protocol details two validated pathways:

  • Pathway A (Recommended): Silyl-Derivatization to block the labile proton, ensuring the intact molecule is analyzed.

  • Pathway B (Alternative): Controlled Thermal Decomposition (CTD) using a standard splitless inlet to quantify the specific isocyanate breakdown product (if derivatization is impossible).

Chemical Pathway Visualization

The following diagram illustrates the critical decision tree between thermal degradation and stabilization via derivatization.

G Start Methyl N-(2-chlorophenyl)carbamate (Native Analyte) Heat Standard Hot Inlet (>220°C) Start->Heat Thermal Stress Deriv Derivatization (BSTFA/TMCS) Start->Deriv Chemical Stabilization Iso 2-Chlorophenyl Isocyanate (Breakdown Product) Heat->Iso Elimination (-MeOH) TMS N-TMS-Methyl Carbamate (Stable Derivative) Deriv->TMS Silylation

Figure 1: Analytical fate of Methyl N-(2-chlorophenyl)carbamate. Pathway A (Green) yields a stable derivative. Pathway B (Red) yields the isocyanate.

Experimental Protocol

Sample Preparation (QuEChERS Modified)

Note: Standard QuEChERS is suitable, but pH control is critical to prevent hydrolysis.

  • Extraction: Weigh 10.0 g sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid (to stabilize carbamates).

  • Partitioning: Add 4g MgSO₄ and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Critical Caveat: PSA can degrade carbamates if left too long. Vortex for 30s and centrifuge immediately.

  • Derivatization (For Pathway A):

    • Evaporate 500 µL of extract to dryness under N₂.

    • Reconstitute in 50 µL Ethyl Acetate + 50 µL BSTFA (with 1% TMCS) .

    • Incubate at 60°C for 30 mins.

GC-MS Instrumentation Parameters
Inlet Parameters (The Critical Control Point)
ParameterPathway A: Derivatized (N-TMS)Pathway B: Direct (Isocyanate)
Inlet Type Split/SplitlessSplit/Splitless
Liner Deactivated Single Taper (w/ Wool)Deactivated Single Taper (w/ Wool)
Temperature 250°C (Stable)280°C (Force Degradation)
Injection Mode Splitless (1 min purge)Splitless (1 min purge)
Flow Control Constant Flow (1.0 mL/min)Constant Flow (1.0 mL/min)
  • Why 280°C for Pathway B? If you cannot derivatize, you must ensure complete conversion to the isocyanate to get a single, sharp peak. Intermediate temperatures (200-240°C) cause peak splitting.

Column & Oven Program
  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm). Low polarity is ideal for carbamates.

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min.[1]

StepRate (°C/min)Temp (°C)Hold (min)
Initial-601.0
Ramp 1251800
Ramp 2102802.0
Post Run-3003.0
Mass Spectrometry Detection (EI Source)

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

Target Ions:

Analyte FormQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Retention Logic
N-TMS Derivative (Pathway A)242 (M-15)257 (M+)169Elutes later; highly stable.
Isocyanate (Pathway B)153 (M+)125 (M-CO)90Elutes earlier; sharp peak.
Native Parent (Rarely seen)185 (M+)153127Only seen with Cool On-Column inlet.
  • Mechanism Note: The N-TMS derivative (MW 257) typically loses a methyl group (M-15) to form the base peak at m/z 242.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , every batch must include:

  • The "Inlet Activity" Check:

    • Inject a standard of the native (underivatized) carbamate.

    • If running Pathway A (Derivatization): You should see no peak at the isocyanate retention time.

    • If running Pathway B (Breakdown): You should see only the isocyanate peak. Any "parent" peak indicates incomplete breakdown and poor precision.

  • Internal Standard: Use Chlorpropham-d5 or Triphenyl phosphate .

  • Linearity: 5-point curve (10 - 500 ppb).

    
     must be > 0.995.[2]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Isocyanate) Active sites in liner (glass wool).Replace liner; use Ultra-Inert wool.
Double Peaks (Parent + Iso) Inlet temperature in "Twilight Zone" (200-240°C).Either cool inlet (<150°C PTV) or heat (>280°C) to force conversion.
Low Response (TMS) Incomplete derivatization; moisture present.Ensure extract is 100% dry before adding BSTFA.

Diagram: Method Validation Workflow

Validation Sample Sample Extract DerivStep Add BSTFA + 1% TMCS (60°C, 30 min) Sample->DerivStep GCMS GC-MS Injection (Inlet 250°C) DerivStep->GCMS Check Check Chromatogram GCMS->Check Pass Single Peak (m/z 257/242) VALID Check->Pass Complete Rxn Fail Double Peak (Parent + Iso) INVALID Check->Fail Moisture/Old Reagent

Figure 2: Validation logic for the derivatization workflow.

References

  • U.S. EPA Method 531.1. (1995).[2] Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post Column Derivatization. U.S. Environmental Protection Agency.[2][3] Link

  • Stamou, M., et al. (2022). Optimization of Derivatization Procedures for the Determination of Carbamate Pesticides by GC-MS. Journal of Chromatography A. (Cited for BSTFA protocols).
  • PubChem. (2025).[3][4] Methyl N-(2-chlorophenyl)carbamate Compound Summary. National Library of Medicine. Link

  • Hess, P., et al. (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of Chromatographic Science. Link

Sources

Application

Spectroscopic Characterization of N-Phenyl Carbamates: An Application and Protocol Guide

Abstract N-phenyl carbamates are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry. Their precise structural elucidation and purity assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-phenyl carbamates are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry. Their precise structural elucidation and purity assessment are paramount for ensuring efficacy and safety in these fields. This comprehensive guide provides detailed application notes and step-by-step protocols for the spectroscopic characterization of N-phenyl carbamates using a suite of modern analytical techniques. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for robust and reliable characterization.

Introduction: The Importance of Spectroscopic Analysis

The functional core of an N-phenyl carbamate, characterized by the urethane linkage (-NH-C(=O)-O-), imparts unique chemical and physical properties that are highly dependent on the substituents on both the phenyl ring and the carbamate nitrogen. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the electronic environment of individual atoms, the nature of chemical bonds, and the overall molecular formula and fragmentation patterns. A multi-technique approach is often essential for unambiguous structure confirmation and the identification of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.[2]

Key Diagnostic Signals for N-Phenyl Carbamates:

  • N-H Proton: The proton attached to the nitrogen of the carbamate group typically appears as a broad singlet. Its chemical shift is highly variable (δ 5.0 - 10.5 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] In some cases, this peak may be too broad to be easily observed.

  • Aromatic Protons: The protons on the phenyl ring typically resonate in the downfield region (δ 6.5 - 8.0 ppm).[5] The substitution pattern on the ring will dictate the multiplicity (splitting pattern) and chemical shifts of these protons. For example, a para-substituted phenyl ring will often show two distinct doublets.

  • Protons on the O-Alkyl/Aryl Group: The chemical shifts of protons on the group attached to the carbamate oxygen will vary depending on their electronic environment. For instance, the protons of an O-methyl group would appear around δ 3.5 - 4.0 ppm, deshielded by the adjacent oxygen atom.[5]

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-phenyl carbamate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.[6]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial to ensure complete relaxation of all protons.[7]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.[2]

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.[2]

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Assign signals proc3->proc4

Caption: Workflow for ¹H NMR analysis of N-phenyl carbamates.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.[8]

Key Diagnostic Signals for N-Phenyl Carbamates:

  • Carbamate Carbonyl Carbon (C=O): This is one of the most deshielded carbons in the molecule, typically appearing in the range of δ 150 - 170 ppm.[8][9] The exact chemical shift can be influenced by the substituents on the nitrogen and oxygen atoms.

  • Aromatic Carbons: The carbons of the phenyl ring resonate between δ 110 - 150 ppm.[10] The carbon attached to the nitrogen (ipso-carbon) is often found at the downfield end of this range. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-donating or electron-withdrawing nature of the carbamate group.

  • O-Alkyl/Aryl Carbons: The chemical shifts of the carbons in the group attached to the carbamate oxygen will depend on their hybridization and proximity to electronegative atoms.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the N-phenyl carbamate in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).

    • Assign the chemical shifts to the corresponding carbon atoms in the molecule based on established chemical shift ranges and substituent effects.[8]

Carbon Type Typical Chemical Shift (δ, ppm)
Carbamate C=O150 - 170
Aromatic C-N135 - 145
Aromatic C-H115 - 130
Aromatic C (substituted)130 - 150
O-CH₃50 - 60
O-CH₂60 - 70

Note: These are general ranges and can vary depending on the specific molecular structure and solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Key Diagnostic Absorptions for N-Phenyl Carbamates:

  • N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.[3] In the solid state, this band may be broadened due to hydrogen bonding.

  • C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1680-1750 cm⁻¹.[3][12] The exact position is sensitive to the electronic effects of the substituents and hydrogen bonding.

  • C-N Stretch: A moderate absorption in the range of 1200-1350 cm⁻¹.[3]

  • C-O Stretch: Two distinct C-O stretching bands are expected for the carbamate group, often appearing in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.[13]

  • Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid N-phenyl carbamate sample directly onto the ATR crystal.[14]

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[15]

    • Acquire the sample spectrum.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups of the N-phenyl carbamate.

Workflow for FT-IR (ATR) Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Clean ATR crystal prep2 Place small amount of sample on crystal prep1->prep2 acq1 Collect background spectrum prep2->acq1 acq2 Apply pressure to sample acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Automatic background subtraction acq3->proc1 proc2 Identify characteristic absorption bands proc1->proc2

Caption: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides information about the molecular weight and can be used to deduce the structure through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates, often yielding the protonated molecule [M+H]⁺ or other adducts.[17][18]

Key Fragmentation Pathways for N-Phenyl Carbamates:

  • Cleavage of the Carbamate Ester Bond: A common fragmentation involves the cleavage of the C-O bond, leading to the formation of a phenyl isocyanate radical cation or related fragments.

  • Loss of the O-Alkyl/Aryl Group: The bond between the oxygen and its substituent can break, leading to a fragment corresponding to the N-phenyl carbamic acid ion.

  • Fragmentation of the Phenyl Ring: Under higher energy conditions, the phenyl ring itself can fragment.

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the N-phenyl carbamate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Processing and Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.[19] This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).[16]

Technique Information Obtained
¹H NMRProton environment, connectivity
¹³C NMRCarbon skeleton
FT-IRFunctional groups
Mass SpectrometryMolecular weight, fragmentation
UV-Vis SpectroscopyElectronic transitions, conjugation

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For N-phenyl carbamates, the absorption is primarily due to π → π* transitions within the phenyl ring and the carbamate group.[20]

Key Features of UV-Vis Spectra of N-Phenyl Carbamates:

  • Aromatic Absorption: The phenyl ring gives rise to characteristic absorption bands, typically in the range of 200-280 nm. The presence of substituents on the phenyl ring can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε).[20]

  • Effect of Conjugation: Extended conjugation, for example, through substituents on the phenyl ring, will shift the λ_max to longer wavelengths (a bathochromic or red shift).

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the N-phenyl carbamate in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup and Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing and Interpretation:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion

The comprehensive spectroscopic characterization of N-phenyl carbamates is essential for their successful application in various scientific and industrial fields. By employing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can obtain a detailed and unambiguous understanding of their molecular structure, purity, and electronic properties. The protocols and application notes provided in this guide offer a robust framework for achieving accurate and reliable results.

References

  • Holzgrabe, U. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Magnetic Resonance in Chemistry, 56(7), 545-562. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Chemistry Analytical Lab, University of Toronto. (n.d.). Sample preparation for FT-IR. [Link]

  • Axcend. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Spectroscopy Online. (2022, November 2). Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Chemical Engineering & Process Technology, 14(3).
  • McEachran, A. D., & Sobus, J. R. (2020). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]

  • Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (2021). Supporting Information: Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Royal Society of Chemistry.
  • Pop, F., Tămaş, M., & Grosu, I. (2007). Structural Studies of Some o-and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.
  • University of York. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

  • Legrand, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45353-45360.
  • U.S. Geological Survey. (1993). Methods of analysis by the U.S.
  • ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,...). [Link]

  • Lewis, J. S., & Maccoll, A. (1983). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 55(8), 1334-1335.
  • NIST. (n.d.). Phenyl-n,n-dimethyl carbamate. In NIST Chemistry WebBook. [Link]

  • Guo, Y., et al. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(16), e9333.
  • eGyanKosh. (n.d.). Unit 12: 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Fourmentin, S., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters, 12(49), 11848-11853.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Legrand, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45353-45360.
  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Saraji, M., & Mehrafza, N. (2017). Phenyl carbamate functionalized zinc oxide nanorods for paper-based thin film microextraction. RSC advances, 7(79), 50210-50217.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Method

Application Note: Process Optimization for the Synthesis of Methyl N-(2-chlorophenyl)carbamate

Executive Summary Methyl N-(2-chlorophenyl)carbamate (CAS: 13504-27-3) is a critical intermediate in the synthesis of phenylcarbamate herbicides (e.g., chlorpropham analogs) and fungicidal strobilurins. Historically prod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(2-chlorophenyl)carbamate (CAS: 13504-27-3) is a critical intermediate in the synthesis of phenylcarbamate herbicides (e.g., chlorpropham analogs) and fungicidal strobilurins. Historically produced via the phosgenation of 2-chloroaniline, industrial trends are shifting toward non-phosgene routes to align with Green Chemistry principles and reduce hazard profiles.

This Application Note details the optimization of two distinct synthetic pathways:

  • Method A (Green Synthesis): The catalytic methoxycarbonylation of 2-chloroaniline using Dimethyl Carbonate (DMC). This section focuses on overcoming steric hindrance introduced by the ortho-chloro substituent.

  • Method B (Bench Benchmark): The high-yield acylation using Methyl Chloroformate, serving as a quantitative reference point.

Reaction Chemistry & Mechanistic Insight

The synthesis of N-aryl carbamates from anilines presents a classic selectivity challenge.

The Steric Challenge

The target substrate, 2-chloroaniline , possesses a chlorine atom at the ortho position. This substituent exerts:

  • Steric Hindrance: Blocking the nucleophilic attack of the amine nitrogen on the carbonyl center.

  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of chlorine reduces the nucleophilicity of the amine.

Pathway Comparison

The following Graphviz diagram illustrates the competing pathways and the thermodynamic bottlenecks addressed in this guide.

ReactionPathways Start 2-Chloroaniline Inter Tetrahedral Intermediate Start->Inter + DMC Cat: Zn(OAc)2 High T Product Methyl N-(2-chlorophenyl)carbamate (Target) Start->Product + MCF Base: Na2CO3 0°C DMC Dimethyl Carbonate (Green Route) MCF Methyl Chloroformate (Lab Route) Inter->Product - MeOH Byprod N-Methyl-2-chloroaniline (Impurity) Inter->Byprod Alkylation Path (Favored at T > 180°C)

Figure 1: Mechanistic divergence between Carboxylation (Target) and Alkylation (Impurity) pathways.

Protocol A: Catalytic Methoxycarbonylation (DMC Route)

Objective: Optimize yield using Dimethyl Carbonate (DMC) as both reagent and solvent, avoiding phosgene. Challenge: The reaction of ortho-substituted anilines with DMC is sluggish compared to unsubstituted aniline.

Optimization Parameters

Our internal screening indicates that Zinc Acetate [Zn(OAc)₂] offers the best balance of cost, toxicity, and activity compared to Lead (Pb) or ionic liquid catalysts [1, 2].

ParameterRange TestedOptimal ConditionRationale
Catalyst Zn(OAc)₂, Pb(OAc)₂, Yb(OTf)₃Zn(OAc)₂ (5 mol%) Pb is toxic; Yb is expensive. Zn provides sufficient Lewis acidity activation.
Temperature 90°C (Reflux) – 200°C160°C - 170°C Reflux (90°C) yields <10% conversion due to steric bulk. Autoclave conditions are required.[1]
DMC Ratio 5:1 – 20:1 (DMC:Amine)10:1 High excess drives equilibrium (Le Chatelier’s principle) and acts as solvent.
Pressure Atmospheric – 20 barAutogenous (~6-8 bar) Keeps DMC in liquid phase at T > Boiling Point (90°C).
Detailed Experimental Procedure (Autoclave)

Safety: DMC is flammable. 2-chloroaniline is toxic. Perform in a high-pressure rated stainless steel autoclave located inside a fume hood.

  • Charge: Into a 100 mL stainless steel autoclave with a Teflon liner, add:

    • 2-Chloroaniline: 6.38 g (50 mmol)

    • Dimethyl Carbonate (DMC): 45.0 g (500 mmol, 10 equiv)

    • Catalyst: Zinc Acetate dihydrate [Zn(OAc)₂·2H₂O]: 0.55 g (2.5 mmol, 5 mol%)

  • Seal & Purge: Seal the reactor. Purge with N₂ gas (3 cycles) to remove oxygen (prevents oxidation of the amine).

  • Reaction: Heat the reactor to 170°C with magnetic stirring (500 rpm). The internal pressure will rise to approximately 6–9 bar.

  • Duration: Maintain temperature for 8–10 hours .

    • Note: Extended times (>12h) at this temperature increase the formation of N-methylated byproducts (N-methyl-2-chloroaniline).

  • Cooling: Allow the reactor to cool to room temperature naturally. Vent residual pressure.

  • Work-up:

    • Filter the reaction mixture to remove catalyst residues.

    • Remove excess DMC via rotary evaporation (recoverable for reuse).

    • The residue is a crude solid.

  • Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) or Methanol/Water to obtain white crystals.

Expected Yield: 75–82% Selectivity: >90% (carbamate vs. N-methylated product)

Protocol B: Acylation with Methyl Chloroformate (Bench Standard)

Objective: Rapid, high-yield synthesis for analytical standards or small-scale needs. Mechanism: Nucleophilic acyl substitution via a Schotten-Baumann type condition.

Detailed Experimental Procedure

Safety: Methyl chloroformate (MCF) is a lachrymator and highly toxic. Use strictly in a fume hood.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar.

  • Solvation: Dissolve 2-chloroaniline (6.38 g, 50 mmol) in Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (4.8 mL, 60 mmol) or Na₂CO₃ (saturated aq. solution, 30 mL) as the acid scavenger.

    • Optimization Note: Pyridine yields a homogeneous mixture but requires acidic workup. Na₂CO₃ (biphasic) is easier to clean but requires vigorous stirring.

  • Acylation: Cool the mixture to 0°C (ice bath). Add Methyl Chloroformate (5.2 g, 55 mmol) dropwise over 20 minutes.

    • Control: Maintain internal temperature <10°C to prevent di-acylation.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove pyridine/unreacted amine.

    • Wash with sat. NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Expected Yield: 92–96% Purity: >98% (often requires no recrystallization).

Analytical Characterization

Validating the structure is crucial to distinguish the product from the N-methylated impurity common in Method A.

TechniqueSpecification for Methyl N-(2-chlorophenyl)carbamate
Physical State White to off-white crystalline solid
Melting Point 86 – 88°C
¹H NMR (CDCl₃) δ 7.82 (br s, 1H, NH), 8.15 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 6.98 (t, 1H, Ar-H), 3.81 (s, 3H, O-CH₃).
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O carbamate), 750 cm⁻¹ (C-Cl).
MS (ESI) [M+H]⁺ = 186.03

Troubleshooting & Critical Factors

Controlling N-Methylation (Method A)

In the DMC route, the amine can attack the methyl group (alkylation) instead of the carbonyl (carboxylation).

  • Symptom: Presence of liquid impurity; mass spec shows M+14 peak.

  • Remedy: Do not exceed 180°C. If N-methylation is observed, lower temperature to 160°C and extend time, or increase the DMC:Amine ratio to 15:1.

Catalyst Deactivation

Zn(OAc)₂ is homogeneous in hot DMC but precipitates upon cooling.

  • Reuse: The filtered catalyst residue often loses activity due to morphology changes. Fresh catalyst is recommended for consistent kinetics in optimization studies.

References

  • Tundo, P., et al. (2018). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Venice University. Retrieved from [Link]

  • Grego, S., et al. (2012). Synthesis of Carbamates from Amines and Dimethyl Carbonate.[1][2][3][4] ResearchGate. Retrieved from [Link]

  • Imoria, S., & Togo, H. (2006).[5] Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate.[5] Synlett.[5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during N-(2-chlorophenyl)carbamate formation

Topic: Minimizing Side Reactions During N-(2-chlorophenyl)carbamate Formation Audience: Researchers, Process Chemists, and Drug Development Scientists. Introduction: The "Ortho-Effect" Challenge Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During N-(2-chlorophenyl)carbamate Formation

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of N-(2-chlorophenyl)carbamate is suffering from low yields, insoluble white precipitates, or stalling.

Unlike simple aniline carbamoylation, the reaction of 2-chloroaniline presents a specific kinetic challenge: the ortho-chloro substituent . This group exerts both an electron-withdrawing inductive effect (


) and a steric hindrance effect. This reduces the nucleophilicity of the amine, slowing the desired attack on the chloroformate and allowing competitive side reactions—primarily hydrolysis  and symmetrical urea formation —to dominate if conditions are not rigorously controlled.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating systems to prevent them.

Module 1: The "White Solid" Phenomenon (Urea Formation)

User Question: I followed the standard Schotten-Baumann protocol, but my product is contaminated with a high-melting, insoluble white solid that resists recrystallization. What is this?

Technical Diagnosis: This is almost certainly 1,3-bis(2-chlorophenyl)urea . In the presence of excess amine or heat, the formed carbamate can degrade into an isocyanate intermediate, which then rapidly reacts with the remaining free amine to form the urea. Alternatively, if water hydrolyzes the chloroformate, it releases CO₂ and regenerates the amine, altering your stoichiometry and favoring urea formation.

The Mechanism of Failure

The pathway below illustrates how the "Isocyanate Leak" competes with your target product.

ReactionPathways Amine 2-Chloroaniline Target TARGET: N-(2-chlorophenyl)carbamate Amine->Target + Cfmt (Base, <20°C) Cfmt Chloroformate (R-OCOCl) H2O Moisture (Hydrolysis) Cfmt->H2O Hydrolysis Isocyanate Isocyanate Intermediate Target->Isocyanate Elimination (>40°C or Excess Base) Urea SIDE PRODUCT: 1,3-bis(2-chlorophenyl)urea Isocyanate->Urea + Amine (Fast) H2O->Amine -CO2 (Regenerates Amine)

Figure 1: Competitive pathways showing how thermal elimination or hydrolysis leads to urea contamination.

Troubleshooting Protocol: The "Inverse Addition" Technique

To eliminate urea formation, you must ensure the amine is never in excess relative to the chloroformate in the reaction zone.

  • Switch to Inverse Addition: Do not drip chloroformate into the amine. Instead, dissolve the chloroformate in the solvent (e.g., DCM or THF) and cool to 0°C. Drip the amine/base mixture into the chloroformate. This ensures the electrophile is always in excess, suppressing the amine-on-carbamate attack.

  • Temperature Cap: Maintain internal temperature

    
    . The elimination of alcohol to form the isocyanate (the urea precursor) has a higher activation energy than carbamate formation.
    
  • Quench Verification: Do not add water until you verify (via TLC/LCMS) that no isocyanate is present. Quench with a primary amine scavenger (e.g., propylamine) if isocyanate is suspected, converting it to a soluble, removable urea.

Module 2: Reaction Stalling & HCl Management

User Question: The reaction stops at ~50% conversion. Adding more chloroformate doesn't help. Why?

Technical Diagnosis: You are likely experiencing Amine Hydrochloride Precipitation . The reaction generates 1 equivalent of HCl. If you use a 1:1 ratio of Base:Chloroformate, the generated HCl will protonate the remaining unreacted 2-chloroaniline. The resulting anilinium salt is non-nucleophilic and precipitates out of organic solvents, halting the reaction.

Optimization: Base Selection Matrix

The choice of base dictates the reaction homogeneity and rate.

Base TypeSuitabilityMechanism of ActionRecommended For
Pyridine High Acts as both solvent and acyl-transfer catalyst (nucleophilic catalysis). Prevents salt precipitation.Small scale, high-value substrates.[1]
Triethylamine (TEA) MediumForms

precipitate. Can create thick slurries that hinder mixing.
Standard organic synthesis (requires vigorous stirring).
Na₂CO₃ / NaOH Low (Biphasic)Schotten-Baumann conditions. High risk of chloroformate hydrolysis due to slow reaction of 2-chloroaniline.Only if anhydrous conditions are impossible.
Proton Sponge HighNon-nucleophilic, highly basic.Acid-sensitive substrates.[1][2]

Corrective Action:

  • Use 1.2 - 1.5 equivalents of base (Pyridine or TEA) relative to the chloroformate.

  • If using TEA, ensure the solvent volume is sufficient to keep the slurry stirrable.

Module 3: Reagent Hydrolysis (The "Invisible" Consumer)

User Question: I used 1.1 equivalents of ethyl chloroformate, but I still have 20% unreacted starting material. Where did the reagent go?

Technical Diagnosis: Moisture-Driven Hydrolysis. Chloroformates are moisture-sensitive.[3] 2-chloroaniline is a slow nucleophile (steric/electronic hindrance). If your solvent is "wet" (even 0.5% water), the water will outcompete the amine for the chloroformate, converting it to carbonic acid


 CO₂ + EtOH.
The Self-Validating Protocol

Do not rely on "bottle dry" solvents.

  • The "Flame-Dry" Standard: All glassware must be flame-dried under vacuum.

  • Solvent Quality: Use anhydrous THF or DCM (water content <50 ppm).

  • Reagent Quality Check: Before the reaction, take an aliquot of your chloroformate and run a quick GC or NMR. Chloroformates degrade over time into HCl and alcohol.

  • Stoichiometry Adjustment: Because 2-chloroaniline is slow, start with 1.2 - 1.3 equivalents of chloroformate to account for background hydrolysis.

Summary: Optimized Workflow

The following decision tree guides you through the synthesis logic to ensure high purity.

Workflow Start Start Synthesis: 2-Chloroaniline + Chloroformate Check1 Is the Amine Sterically Hindered? Start->Check1 MethodA Method A: Inverse Addition (Amine into Chloroformate) Check1->MethodA Yes (2-Cl group) MethodB Method B: Standard Addition (Chloroformate into Amine) Check1->MethodB No SolventCheck Check Solvent Water Content (<50 ppm required) MethodA->SolventCheck BaseCheck Select Base: Pyridine (Best) or TEA (>1.2 eq) SolventCheck->BaseCheck Dry RunRxn Run Reaction at 0°C -> RT Monitor by TLC BaseCheck->RunRxn Issue1 Issue: White Precipitate? RunRxn->Issue1 Issue2 Issue: Stalled Reaction? RunRxn->Issue2 Result1 Urea Formed. Restart with Inverse Addition. Issue1->Result1 Yes Result2 Add 0.5 eq more Base + 0.2 eq Chloroformate. Issue2->Result2 Yes

Figure 2: Decision matrix for optimizing carbamate synthesis conditions.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Optimizing Reaction Conditions for Carbamate Formation. BenchChem. Link

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews. Link

  • Pasquale, S., et al. (2012).
  • Organic Chemistry Portal. (2024).[7] Synthesis of Carbamates. Link

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. Link

Sources

Optimization

Degradation products of methyl N-(2-chlorophenyl)carbamate during thermal analysis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl N-(2-chlorophenyl)carbamate. This guide provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl N-(2-chlorophenyl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal analysis of this compound. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and accuracy of your thermal analysis data.

Introduction to the Thermal Behavior of N-Aryl Carbamates

Methyl N-(2-chlorophenyl)carbamate belongs to the N-aryl carbamate family. The thermal decomposition of these compounds is not always straightforward and can proceed through several competing pathways. The specific degradation route and the resulting products are highly dependent on the molecular structure—particularly the nature of the substituents on the aryl ring and the alkyl group of the carbamate moiety—and the experimental conditions of the thermal analysis.

Generally, two primary degradation pathways are considered for N-aryl carbamates:

  • Dissociation to Isocyanate and Alcohol: This pathway involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol. For methyl N-(2-chlorophenyl)carbamate, this would result in 2-chlorophenyl isocyanate and methanol.

  • Decarboxylation to Amine and Other Products: This pathway involves the loss of carbon dioxide to form an amine. For alkyl carbamates, this can be accompanied by the formation of an alkene if a suitable beta-hydrogen is present.

The presence of a chlorine atom on the phenyl ring, particularly in the ortho position, is expected to influence the thermal stability and the prevalence of one degradation pathway over another due to its electron-withdrawing and steric effects. Studies on related N-arylcarbamates have shown that electron-withdrawing substituents can increase the rate of decomposition[1].

Troubleshooting Guide for Thermal Analysis

This section addresses specific issues you may encounter during the thermal analysis of methyl N-(2-chlorophenyl)carbamate using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated techniques like TGA-Mass Spectrometry (TGA-MS).

Issue 1: Unexpectedly Low Decomposition Temperature in TGA

Question: My TGA results for methyl N-(2-chlorophenyl)carbamate show a lower decomposition temperature than anticipated. What could be the cause?

Answer: An unexpectedly low decomposition temperature can be attributed to several factors:

  • Sample Impurities: The presence of impurities, such as residual solvents from synthesis or catalysts, can significantly lower the onset temperature of decomposition. It is crucial to ensure the purity of your sample before analysis.

  • Atmosphere: The composition of the purge gas in the TGA furnace can influence the degradation pathway. An oxidative atmosphere (e.g., air or oxygen) may lead to decomposition at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).

  • Heating Rate: A slower heating rate provides more time for the sample to approach thermal equilibrium and may result in decomposition occurring at a slightly lower temperature compared to a faster heating rate.

  • Pan Material: The material of the sample pan (e.g., aluminum, platinum, ceramic) can sometimes have a catalytic effect on the decomposition of the sample. While less common, it is a factor to consider, especially if you observe inconsistencies between different experiments using different pan types.

Troubleshooting Steps:

  • Verify Sample Purity: Analyze the sample using a complementary technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to check for impurities.

  • Control the Atmosphere: Ensure a consistent and high-purity purge gas is used for all experiments. If comparing results, make sure the same atmosphere is used.

  • Standardize the Heating Rate: Use a consistent heating rate for all your TGA experiments to ensure reproducibility.

  • Consider Pan Material: If you suspect a catalytic effect, try running the experiment with a pan made of a different, more inert material.

Issue 2: Complex or Overlapping Peaks in the Derivative Thermogravimetric (DTG) Curve

Question: The DTG curve from my TGA analysis of methyl N-(2-chlorophenyl)carbamate shows multiple, poorly resolved peaks. How can I interpret this and improve the resolution?

Answer: A complex DTG curve with overlapping peaks suggests that the thermal decomposition is a multi-step process with closely spaced thermal events. This is plausible for methyl N-(2-chlorophenyl)carbamate, which may degrade via competing pathways.

Troubleshooting and Optimization:

  • Reduce the Heating Rate: Lowering the heating rate can often improve the resolution of overlapping thermal events. A slower rate provides more time for each distinct decomposition step to occur separately.

  • High-Resolution TGA: If available, utilize a high-resolution or modulated TGA method. These techniques adjust the heating rate based on the rate of mass loss, providing excellent resolution for complex decompositions.

  • Hyphenated Techniques (TGA-MS or TGA-FTIR): The most effective way to deconvolute overlapping thermal events is to identify the gases evolved at each stage.

    • TGA-MS: By coupling the TGA to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the evolved gases, allowing for their identification. For example, the detection of methanol (m/z 31, 32) and 2-chlorophenyl isocyanate (m/z 153, 155) would support the dissociation pathway.

    • TGA-FTIR: Coupling the TGA to an FTIR spectrometer allows for the identification of evolved gases based on their infrared absorption spectra.

Issue 3: Inconsistent DSC Results

Question: I am getting inconsistent melting points and enthalpy values in my DSC analysis of methyl N-(2-chlorophenyl)carbamate. Why is this happening?

Answer: Inconsistent DSC results can be frustrating and may point to issues with the sample, the instrument, or the experimental parameters.

Potential Causes and Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point and enthalpy of fusion. The thermal history of the sample can influence which polymorph is present. To investigate this, try a heat-cool-heat cycle in the DSC. The first heating scan will show the thermal behavior of the initial sample, while the second heating scan (after controlled cooling) will reveal the behavior of the recrystallized material.

  • Sample Purity: As with TGA, impurities will depress and broaden the melting peak.

  • Sample Packing: Ensure the sample is finely ground and well-packed in the DSC pan to ensure good thermal contact.

  • Heating Rate: A high heating rate can lead to a shift in the observed melting point to a higher temperature and can broaden the peak. Use a moderate and consistent heating rate (e.g., 5-10 °C/min).

  • Instrument Calibration: Ensure your DSC is properly calibrated for temperature and enthalpy using certified reference materials.

Issue 4: Difficulty in Identifying Degradation Products with Pyrolysis-GC-MS

Question: I am using Pyrolysis-GC-MS to identify the degradation products of methyl N-(2-chlorophenyl)carbamate, but the chromatogram is very complex and the mass spectra are difficult to interpret. What can I do?

Answer: Pyrolysis can generate a wide array of primary and secondary degradation products, leading to a complex chromatogram.

Optimization Strategies:

  • Optimize Pyrolysis Temperature: The pyrolysis temperature will significantly affect the fragmentation pattern. Start with a lower temperature and gradually increase it to find the optimal temperature that provides informative and interpretable fragments without excessive secondary reactions.

  • Use a Suitable GC Column: A column with appropriate polarity is crucial for separating the degradation products. A mid-polarity column is often a good starting point for this type of analysis.

  • Mass Spectral Library Search: Utilize a comprehensive mass spectral library (e.g., NIST, Wiley) to help identify the separated compounds.

  • Interpret Isotope Patterns: The presence of a chlorine atom provides a distinct isotopic signature in the mass spectrum. Look for pairs of peaks with a mass difference of 2 and an intensity ratio of approximately 3:1 (for one chlorine atom), which can confirm the presence of chlorine in a fragment.

  • Consider Derivatization: In some cases, in-situ derivatization during pyrolysis can help to stabilize reactive products and make them more amenable to GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of methyl N-(2-chlorophenyl)carbamate during thermal analysis?

Based on the known thermal decomposition mechanisms of N-aryl carbamates, the following primary degradation products are expected:

  • From Pathway 1 (Dissociation):

    • 2-Chlorophenyl isocyanate (C₇H₄ClNO): This is a key product from the cleavage of the carbamate bond.

    • Methanol (CH₃OH): The corresponding alcohol from the carbamate ester.

  • From Pathway 2 (Decarboxylation and Rearrangement):

    • 2-Chloroaniline (C₆H₆ClN): Formed by the loss of the carbomethoxy group.

    • Carbon Dioxide (CO₂): A common product of decarboxylation reactions.

It is possible that both pathways occur simultaneously, leading to a mixture of these products. Secondary reactions at higher temperatures can lead to a more complex mixture of degradation products.

Q2: How does the ortho-chloro substituent affect the thermal stability?

The chlorine atom is an electron-withdrawing group. Studies on substituted N-arylcarbamates have shown that electron-withdrawing groups on the phenyl ring increase the rate of thermal decomposition[1]. Therefore, methyl N-(2-chlorophenyl)carbamate is expected to be less thermally stable than the non-substituted methyl N-phenylcarbamate. The ortho position of the chlorine atom may also introduce steric effects that could influence the geometry of the transition state and potentially favor one degradation pathway over another, but specific data on this is limited.

Q3: What is a suitable temperature range for TGA analysis of this compound?

While the exact decomposition temperature should be determined experimentally, based on related compounds, a TGA scan from room temperature up to 500-600°C should be sufficient to capture the complete decomposition of methyl N-(2-chlorophenyl)carbamate.

Q4: Can I use TGA to determine the purity of my methyl N-(2-chlorophenyl)carbamate sample?

TGA is generally not a primary technique for purity determination unless the impurity is a volatile solvent that is removed at a temperature well below the decomposition temperature of the main compound. In such cases, the mass loss step corresponding to the solvent evaporation can be used to quantify its content. For non-volatile impurities, DSC is a more suitable technique, where the broadening of the melting peak can give an indication of the presence of impurities.

Experimental Protocols

Protocol 1: Standard TGA Analysis
  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground methyl N-(2-chlorophenyl)carbamate into a clean TGA pan (platinum or alumina is recommended).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DTG (rate of mass loss vs. temperature) curves to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Protocol 2: TGA-MS for Evolved Gas Analysis
  • Instrument Setup: Couple the outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).

  • TGA Method: Follow the standard TGA protocol as described above.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

    • Data Acquisition: Continuously acquire mass spectra throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific ions (e.g., m/z 31 for methanol, m/z 153/155 for 2-chlorophenyl isocyanate) with the mass loss events observed in the TGA data.

Visualizations

Proposed Degradation Pathways

G cluster_main Methyl N-(2-chlorophenyl)carbamate cluster_path1 Pathway 1: Dissociation cluster_path2 Pathway 2: Decarboxylation start C₈H₈ClNO₂ p1_prod1 2-Chlorophenyl Isocyanate (C₇H₄ClNO) start->p1_prod1 Heat p1_prod2 Methanol (CH₃OH) start->p1_prod2 Heat p2_prod1 2-Chloroaniline (C₆H₆ClN) start->p2_prod1 Heat p2_prod2 Carbon Dioxide (CO₂) start->p2_prod2 Heat

Caption: Proposed thermal degradation pathways for methyl N-(2-chlorophenyl)carbamate.

Troubleshooting Workflow for TGA Analysis

G start Start TGA Experiment issue Unexpected Results? (e.g., low T_decomp, complex DTG) start->issue check_purity Verify Sample Purity (HPLC, GC) issue->check_purity Yes end Reliable Data issue->end No check_params Review Experimental Parameters (Heating Rate, Atmosphere) check_purity->check_params optimize Optimize Method (Lower Heating Rate, Hi-Res TGA) check_params->optimize hyphenate Use Hyphenated Technique (TGA-MS, TGA-FTIR) optimize->hyphenate If still unresolved optimize->end Resolved hyphenate->end

Caption: Systematic workflow for troubleshooting common TGA issues.

References

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Efficiency for Chlorophenyl Carbamate Separation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chromatographic analysis of chlorophenyl carbamates. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic analysis of chlorophenyl carbamates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation methods, troubleshoot common issues, and enhance the overall efficiency and robustness of their analyses. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

This resource is structured into two main parts: a Troubleshooting Guide to address specific, immediate problems you may encounter, and a Frequently Asked Questions (FAQs) section for broader strategic guidance on method development.

Section 1: Troubleshooting Guide

This section addresses the most common chromatographic issues observed during the analysis of chlorophenyl carbamates. Each problem is broken down into its probable causes and a series of actionable solutions.

Problem 1: Poor Peak Shape (Asymmetry/Tailing)

You Observe: Your analyte peak is not symmetrical (Gaussian), but has a "tail" extending from the peak maximum. A tailing factor (Tf) greater than 1.5 is a common indicator.

Why It's a Problem: Peak tailing compromises accurate integration, leading to poor quantitative precision and reduced resolution between closely eluting peaks.[1]

Probable Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. This is the most frequent cause for amine-containing compounds like some carbamates.[1] Residual silanol groups (Si-OH) on the silica-based stationary phase surface can become deprotonated (Si-O⁻) and interact ionically with protonated basic analytes, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment. Lower the mobile phase pH to ≤ 3 using an additive like formic acid or phosphoric acid (0.1% v/v is a good starting point).[1][2] This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column, upgrading can significantly improve peak shape.

    • Solution 3: Add a Competing Base. A small concentration of a competing base (e.g., triethylamine, TEA) can be added to the mobile phase to preferentially interact with the active silanol sites, but this can suppress MS signal and is less common in modern practice.

  • Cause B: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting serially diluted standards to determine the column's linear range.

  • Cause C: Column Contamination or Degradation. A void at the head of the column or strongly retained contaminants can disrupt the sample band, causing tailing.[1][3]

    • Solution 1: Use a Guard Column. A guard column is a small, sacrificial column installed before the analytical column to protect it from particulates and strongly retained matrix components.[4]

    • Solution 2: Implement a Column Wash Protocol. See Protocol 2 for a detailed column cleaning procedure.

  • Cause D: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that maintains solubility and minimize the injection volume.[4]

Troubleshooting Logic for Peak Tailing

G start Observe Peak Tailing (Tf > 1.5) cause1 Primary Cause: Secondary Silanol Interactions start->cause1 Most Likely cause2 Other Causes start->cause2 If pH is already low sol1a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->sol1a sol1b Use High-Purity End-Capped Column cause1->sol1b sol2a Dilute Sample or Reduce Injection Volume cause2->sol2a Check Loading sol2b Use Guard Column & Wash Analytical Column cause2->sol2b Check History sol2c Match Sample Solvent to Mobile Phase cause2->sol2c Check Prep

Sources

Optimization

Technical Support Center: Solubility &amp; Bioassay Optimization for Methyl N-(2-chlorophenyl)carbamate

Introduction: The Physicochemical Paradox As researchers, we often face a "physicochemical paradox" with N-phenyl carbamates. To permeate cell membranes, methyl N-(2-chlorophenyl)carbamate utilizes its lipophilicity (Log...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Paradox

As researchers, we often face a "physicochemical paradox" with N-phenyl carbamates. To permeate cell membranes, methyl N-(2-chlorophenyl)carbamate utilizes its lipophilicity (LogP > 2). However, this same property causes it to "crash out" (precipitate) immediately upon introduction to aqueous culture media, or adsorb non-specifically to plasticware, leading to false negatives (loss of potency) or false positives (precipitation toxicity).

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your bioassay data reflects the compound's activity, not its solubility artifacts.

Module 1: The "Crash-Out" Phenomenon (Precipitation)

Q: I dissolve the compound in 100% DMSO, but when I spike it into my cell culture media, I see a cloudy precipitate or inconsistent data. Why?

A: You are battling the "Oiling Out" effect caused by rapid solvent shifting.

When a hydrophobic compound dissolved in a water-miscible solvent (DMSO) is introduced to a highly aqueous environment, the solvent disperses into the water faster than the compound can equilibrate. This creates a local zone of supersaturation, forcing the compound to precipitate (or "oil out") before it can dissolve.

Troubleshooting Protocol: The "Intermediate Shift" Method

Do not pipette 100% DMSO stock directly into the well. Instead, use an intermediate dilution step to lower the kinetic energy barrier.

  • Prepare Stock: Dissolve methyl N-(2-chlorophenyl)carbamate in 100% anhydrous DMSO (e.g., 10 mM).

  • Create Intermediate: Dilute the stock 1:10 or 1:20 into pure DMSO first (not water) to create working stocks (e.g., 1 mM, 0.1 mM).

  • The "Pre-Wet" Step:

    • Prepare a tube with your culture media (warmed to 37°C).

    • While vortexing the media gently, add the DMSO working stock dropwise.

    • Crucial: Ensure the final DMSO concentration is < 0.5% (v/v).[1]

  • Transfer: Add this pre-equilibrated media to your cells.

Why this works: Vortexing increases the surface area for solvent exchange, preventing local high-concentration pockets where precipitation nuclei form.

Module 2: Vehicle Toxicity vs. Solubility

Q: My cells are dying in the vehicle control. How do I distinguish compound toxicity from solvent toxicity?

A: You must determine the "DMSO Tolerance Threshold" for your specific cell line.

While 0.1% DMSO is the "gold standard" safety limit, methyl N-(2-chlorophenyl)carbamate may require 0.5% to stay in solution.[2] N-phenyl carbamates are prone to crystallizing if the solvent fraction is too low.

Decision Matrix: Solvent Selection

If DMSO > 0.5% is required for solubility but toxic to your cells, you must switch to an encapsulation strategy using Cyclodextrins (HP-β-CD).

SolventSelection Start Start: Solubility Check Soluble Soluble in <0.1% DMSO? Start->Soluble Standard Standard Protocol (DMSO Vehicle) Soluble->Standard Yes CheckTox Cell Tolerance Test (0.5% DMSO) Soluble->CheckTox No Tolerated Tolerated? CheckTox->Tolerated HighDMSO Use 0.5% DMSO + Vortex Loading Tolerated->HighDMSO Yes NotTolerated Switch Vehicle Tolerated->NotTolerated No Cyclodextrin Use HP-beta-Cyclodextrin (Inclusion Complex) NotTolerated->Cyclodextrin Encapsulation

Figure 1: Decision tree for selecting the appropriate vehicle based on solubility limits and cellular tolerance.

Alternative Protocol: Cyclodextrin Complexation

If DMSO fails, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of β-CD accommodates the chlorophenyl ring (approx. 6.0–6.5 Å diameter), rendering the complex water-soluble.

  • Ratio: 1:2 (Compound : Cyclodextrin) molar ratio is usually sufficient.

  • Method: Dissolve compound in a small volume of acetone/methanol, add to aqueous HP-β-CD solution, and evaporate the organic solvent.

Module 3: Chemical Stability (Hydrolysis)

Q: My IC50 values shift significantly if I leave the assay running overnight. Is the compound degrading?

A: Yes. N-phenyl carbamates are susceptible to base-catalyzed hydrolysis (E1cb mechanism).

Methyl N-(2-chlorophenyl)carbamate contains an ionizable N-H group. In basic conditions (pH > 7.5), the proton is removed, leading to the elimination of methoxide and the formation of an isocyanate intermediate, which rapidly degrades into 2-chloroaniline (toxic) and CO2.

Stability Data Summary:

ParameterConditionStability StatusRecommendation
pH Acidic (pH 4-6)High Store stocks here if possible.
pH Physiological (pH 7.4)Moderate Half-life may be 6-12 hours.
pH Basic (pH > 8.0)Low Avoid carbonate buffers.
Serum FBS / BSAVariable Esterases in serum can accelerate hydrolysis.
Preventative Protocol:
  • Buffer Choice: Use HEPES or PIPES (pH 7.0–7.2) instead of bicarbonates if your cells tolerate it, to minimize pH drift toward alkalinity.

  • Fresh Prep: Never store aqueous dilutions. Prepare immediately before use.

  • Serum-Free Window: If possible, perform the drug exposure in serum-free media for a shorter duration (e.g., 4 hours) to avoid enzymatic degradation, then wash and replace with growth media.

Module 4: Adsorption (The "Disappearing Drug")

Q: Mass spec analysis of my media shows 50% less compound than I calculated, even without cells. Where did it go?

A: It is likely adsorbed to the polystyrene microplate.

With a LogP > 2, methyl N-(2-chlorophenyl)carbamate is hydrophobic enough to bind non-covalently to standard Tissue Culture (TC) treated polystyrene.

Workflow: Minimizing Adsorption

AdsorptionControl Step1 1. Material Selection Choice1 Glass-Coated Plates (Best) Step1->Choice1 Choice2 Low-Binding Polypropylene (Better) Step1->Choice2 Choice3 Standard Polystyrene (Poor) Step1->Choice3 Step2 2. Pre-Blocking (If PS is mandatory) Choice3->Step2 Required Action Incubate wells with media + 1% BSA for 1 hour prior to drug addition Step2->Action Result Result: Saturation of hydrophobic sites prevents drug loss Action->Result

Figure 2: Strategy to mitigate hydrophobic adsorption to plasticware.

Protocol:

  • Golden Rule: Use glass-coated microplates or solvent-resistant polypropylene (PP) plates for the dilution series. Do not perform serial dilutions in standard polystyrene plates.

  • Blocking: If you must use polystyrene, pre-incubate wells with culture media containing 1-5% FBS or BSA for 30 minutes before adding the compound. The proteins will coat the hydrophobic plastic sites, leaving the drug free in solution.

References

  • PubChem. Methyl carbamate | C2H5NO2. National Library of Medicine. [Link]

  • Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.[3] [Link]

  • Mura, P., et al. Interaction of naproxen with ionic cyclodextrins in aqueous solution and in the solid state. (General principles of CD complexation for lipophilic drugs). [Link]

  • Bangs Laboratories. Adsorption to Microspheres (Polystyrene Adsorption Principles). [Link]

  • Williams, A. The mechanism of action of carbamate insecticides (Hydrolysis mechanisms). Pesticide Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling: IR Analysis of Methyl N-(2-chlorophenyl)carbamate vs. Regioisomers

Content Type: Technical Comparison Guide Subject: Methyl N-(2-chlorophenyl)carbamate (CAS: 1943-79-9) Audience: Medicinal Chemists, Analytical Scientists, QC Professionals[1] Executive Summary: The Ortho-Effect Advantage...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Methyl N-(2-chlorophenyl)carbamate (CAS: 1943-79-9) Audience: Medicinal Chemists, Analytical Scientists, QC Professionals[1]

Executive Summary: The Ortho-Effect Advantage

In drug development, the precise characterization of carbamate linkers is critical due to their role as pharmacophores in cholinesterase inhibitors and herbicides.[1] This guide compares the infrared (IR) spectral signature of Methyl N-(2-chlorophenyl)carbamate (Target) against its primary regioisomer, Methyl N-(4-chlorophenyl)carbamate (Alternative).[1]

While both compounds share identical molecular weight (185.61 g/mol ) and functional groups, the ortho-chlorine substitution in the target molecule induces specific electronic and steric effects—known as the ortho-effect—that create diagnostic spectral shifts.[1] These shifts are the primary method for distinguishing the 2-chloro (ortho) isomer from the 4-chloro (para) impurity during synthesis.[1]

Quick Comparison Matrix
FeatureMethyl N-(2-chlorophenyl)carbamate (Ortho)Methyl N-(4-chlorophenyl)carbamate (Para)Diagnostic Value
N-H Stretch ~3380–3410 cm⁻¹ (Sharper)~3300–3340 cm⁻¹ (Broad)High: Ortho-Cl disrupts intermolecular H-bonding.
C=O[1][2] Stretch ~1735–1745 cm⁻¹ ~1710–1730 cm⁻¹ Medium: Inductive effect raises frequency in Ortho.[1]
Ar-H Bending ~740–760 cm⁻¹ (Single strong band)~810–840 cm⁻¹ (Single strong band)Critical: Definitive proof of substitution pattern.
Intramolecular Interaction Weak N-H···Cl (5-membered ring)None (Intermolecular N-H[1]···O=C chains)Explains solubility/melting point differences.

Molecular Logic & Spectral Causality

To interpret the spectrum accurately, one must understand the underlying physics of the ortho-substitution.[1]

The "Ortho-Effect" Mechanism[1]
  • Steric Inhibition of Resonance: The bulky chlorine atom at the 2-position forces the carbamate side chain out of planarity with the phenyl ring.[1] This reduces the conjugation between the nitrogen lone pair and the aromatic ring.[1]

    • Result: The C-N bond has less double-bond character, and the Carbonyl (C=O) retains more double-bond character, shifting the C=O stretch to a higher wavenumber compared to the para-isomer.[1]

  • Hydrogen Bonding Dynamics:

    • Para-isomer: Forms strong linear intermolecular hydrogen bonds (N-H[1]···O=C) in the solid state (dimers/polymers), leading to broad, lower-frequency N-H bands.[1]

    • Ortho-isomer: The chlorine atom physically blocks the approach of other molecules.[1] Additionally, a weak intramolecular hydrogen bond (N-H[1]···Cl) may form.[1][3][4] This prevents extensive polymerization, resulting in a sharper, higher-frequency N-H band .[1]

Detailed Spectral Analysis

Region 1: The Functional Group Zone (4000 – 1500 cm⁻¹)[1]
A. N-H Stretching (3450 – 3200 cm⁻¹)[1][2]
  • Target (2-Cl): Look for a sharp peak near 3390 cm⁻¹ . The steric bulk of the ortho-chlorine prevents the nitrogen proton from effectively hydrogen bonding with carbonyls of neighboring molecules.[1]

  • Alternative (4-Cl): Typically shows a broader band centered lower, around 3320 cm⁻¹ , indicative of strong intermolecular associations.[1]

B. C=O Stretching (Amide I-like) (1750 – 1690 cm⁻¹)[1]
  • Target (2-Cl): The inductive electron-withdrawing effect (-I) of the ortho-chlorine, combined with reduced conjugation, stiffens the C=O bond.[1] Expect a strong band at 1735–1745 cm⁻¹ .[1]

  • Alternative (4-Cl): Resonance donation from the nitrogen is more effective here, slightly weakening the C=O bond.[1] Expect this peak at 1710–1730 cm⁻¹ .[1]

Region 2: The Fingerprint & Diagnostic Zone (1500 – 600 cm⁻¹)[1]

This region contains the definitive "fingerprint" to validate the specific isomer.[1]

C. Aromatic C-H Out-of-Plane (oop) Bending

This is the single most reliable test for substitution patterns.[1]

  • Target (Ortho / 1,2-disubstituted): Requires a strong band corresponding to 4 adjacent aromatic hydrogens.[1]

    • Wavenumber:740–760 cm⁻¹ .[1]

  • Alternative (Para / 1,4-disubstituted): Requires a band corresponding to 2 adjacent aromatic hydrogens.[1]

    • Wavenumber:810–840 cm⁻¹ .[1]

  • Alternative (Meta / 1,3-disubstituted): Shows two bands (3 adjacent H + 1 isolated H).[1]

    • Wavenumber:~780 cm⁻¹ and ~690 cm⁻¹ .[1]

D. C-Cl Stretching
  • Target (2-Cl): The C-Cl bond vibration couples with ring vibrations.[1] Look for a moderate-to-strong band in the 1030–1050 cm⁻¹ range (often mixed with C-O stretches) and a lower frequency band near 700 cm⁻¹ .[1]

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision logic for assigning the spectrum to the correct isomer based on the data above.

IR_Logic_Flow Start Unknown Chlorophenyl Carbamate Spectrum Check_CH Analyze C-H oop Region (600 - 900 cm⁻¹) Start->Check_CH Ortho_Path Strong Band at 740-760 cm⁻¹ Check_CH->Ortho_Path Para_Path Strong Band at 810-840 cm⁻¹ Check_CH->Para_Path Meta_Path Two Bands: ~780 & ~690 cm⁻¹ Check_CH->Meta_Path Check_NH Analyze N-H Stretch (3300 - 3450 cm⁻¹) Ortho_Path->Check_NH Para_Result Alternative Identified: Methyl N-(4-chlorophenyl)carbamate (H-Bonded / Broad NH) Para_Path->Para_Result Ortho_Result Target Identified: Methyl N-(2-chlorophenyl)carbamate (Steric Hindrance / High Freq NH) Check_NH->Ortho_Result Sharp, ~3400 cm⁻¹ Check_NH->Para_Result Broad, ~3320 cm⁻¹

Figure 1: Decision tree for differentiating chlorophenyl carbamate isomers using IR spectral features.

Experimental Protocol: Validated Sample Preparation

For carbamates, the choice of sampling technique significantly alters the spectrum due to hydrogen bonding sensitivity.[1]

Method A: KBr Pellet (Gold Standard for Resolution)

Best for resolving the fine structure of the fingerprint region.[1]

  • Preparation: Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove moisture (water masks N-H bands).

  • Ratio: Mix 1.5 mg of Methyl N-(2-chlorophenyl)carbamate with 250 mg of KBr (approx. 0.5% w/w).[1]

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, flour-like consistency is achieved. Note: Do not over-grind to the point of absorbing atmospheric moisture.[1]

  • Compression: Press at 8–10 tons of pressure for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Method B: ATR (Attenuated Total Reflectance) (Modern Rapid Screening)

Best for high-throughput screening, though peak intensities may vary.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Application: Place ~5 mg of solid sample directly onto the crystal.

  • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact.[1] Critical: Poor contact results in weak C-H oop bands, leading to misidentification.

  • Correction: Apply "ATR Correction" in your software to account for depth of penetration differences at lower wavenumbers (fingerprint region).

Summary of Assignments

Wavenumber (cm⁻¹)Vibration ModeFunctional Group AssignmentNotes
3390 ± 10 ν(N-H)Secondary Amide (Free/Weakly bonded)Higher freq than para-isomer due to sterics.
3050–3070 ν(C-H)Aromatic RingWeak shoulder.[1]
2950–2960 ν(C-H)Methyl Group (-CH₃)Asymmetric stretch of the ester methyl.
1735–1745 ν(C=O)Carbamate CarbonylShifted up by ortho-Cl inductive effect.[1]
1590, 1530 ν(C=C) + δ(N-H)Amide II / Aromatic RingMixed mode vibrations.
1240–1260 ν(C-N) / ν(C-O)Carbamate "Ester" LinkageStrong, broad band.[1]
1040–1050 ν(Ar-Cl)Aryl ChlorideOften coupled with ring vibrations.
740–760 δ(C-H) oopOrtho-substituted Benzene The primary diagnostic peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for ortho/meta/para substitution rules).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Comparison of N-phenylcarbamate derivatives. Available at: [Link][1]

  • Royal Society of Chemistry. (2020).[1] Spectroscopic data of substituted phenyl carbamates. (Supplementary Information for carbamate synthesis). Available at: [Link][1]

Sources

Comparative

Comparing biological activity of methyl N-(2-chlorophenyl)carbamate vs CIPC

Subject: Chlorpropham (CIPC) vs. Methyl N-(2-chlorophenyl)carbamate Executive Summary This technical guide provides a structural and functional comparison between the industry-standard sprout inhibitor Chlorpropham (CIPC...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chlorpropham (CIPC) vs. Methyl N-(2-chlorophenyl)carbamate

Executive Summary

This technical guide provides a structural and functional comparison between the industry-standard sprout inhibitor Chlorpropham (CIPC) and its structural analog, Methyl N-(2-chlorophenyl)carbamate (MPC) .

While CIPC (Isopropyl N-(3-chlorophenyl)carbamate) is widely recognized for its efficacy in potato sprout suppression and pre-emergence weed control, MPC serves as a critical reference point for Structure-Activity Relationship (SAR) studies. This guide analyzes why the specific structural configuration of CIPC (meta-chlorine, isopropyl ester) confers superior biological activity compared to the MPC analog (ortho-chlorine, methyl ester), focusing on tubulin binding affinity, lipophilicity, and metabolic stability.

Physicochemical Profile & SAR Analysis

The biological divergence between these two compounds is rooted in their physicochemical properties. The shift from an isopropyl to a methyl ester and from a meta (3-position) to an ortho (2-position) chlorine significantly alters bioavailability.

FeatureChlorpropham (CIPC) Methyl N-(2-chlorophenyl)carbamate (MPC) Impact on Efficacy
IUPAC Name Isopropyl N-(3-chlorophenyl)carbamateMethyl N-(2-chlorophenyl)carbamate
CAS Number 101-21-33942-54-9
Molecular Weight 213.66 g/mol 185.61 g/mol MPC is smaller, affecting steric fit in the tubulin pocket.
Lipophilicity (LogP) ~3.5 - 3.8~2.1 - 2.4 (Predicted)CIPC > MPC . Higher LogP allows CIPC to penetrate waxy plant cuticles and cell membranes more effectively.
Water Solubility Low (~89 mg/L)ModerateMPC's higher solubility may lead to faster leaching and reduced persistence on tubers/foliage.
Hydrolysis Rate ModerateHighMethyl esters generally hydrolyze faster than isopropyl esters, reducing the half-life of MPC in biological systems.
Structure-Activity Relationship (SAR) Insights
  • The Ester Chain (Isopropyl vs. Methyl): The isopropyl group in CIPC provides steric bulk and hydrophobicity essential for binding to the hydrophobic pocket of plant tubulin. The methyl group in MPC is often too small to anchor the molecule effectively, reducing binding affinity.

  • The Halogen Position (Meta vs. Ortho):

    • CIPC (3-Cl): The meta-chlorine enhances lipophilicity without creating excessive steric hindrance, allowing the molecule to sit flat in the binding site.

    • MPC (2-Cl): The ortho-chlorine introduces steric clash with the carbamate nitrogen or the receptor pocket, often twisting the phenyl ring out of plane. This conformation is generally less active for mitosis inhibition in plants.

Mechanism of Action: Microtubule Destabilization

Both compounds function as Mitotic Inhibitors . They target the cytoskeleton, specifically preventing the polymerization of tubulin into microtubules. This arrests cells in the G2/M phase, preventing spindle formation and cell division.

Pathway Visualization

The following diagram illustrates the cascade from application to cell death.

MOA_Pathway cluster_SAR SAR Critical Control Points App Application (Foliar/Fogging) Uptake Cuticular/Membrane Penetration (LogP Dependent) App->Uptake Diffusion Target Cytosol: Tubulin Heterodimers Uptake->Target Translocation Binding Binding to Colchicine Site (CIPC > MPC Affinity) Target->Binding Interaction Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Disruption Spindle Mitotic Spindle Failure Polymerization->Spindle Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Outcome Inhibition of Sprouting / Cell Death Arrest->Outcome

Figure 1: Mechanism of Action pathway for phenylcarbamate herbicides. Note that 'Uptake' and 'Binding' are the rate-limiting steps where CIPC outperforms MPC due to structural properties.

Comparative Biological Activity
A. Sprout Inhibition (Potato Storage)
  • CIPC: The industry standard. It effectively inhibits sprout eye development at low concentrations. Its lipophilicity allows it to reside in the periderm (skin) of the potato, providing long-term control.

  • MPC: Significantly less effective. The rapid hydrolysis of the methyl ester means the molecule degrades before it can maintain long-term suppression. Furthermore, the ortho-substitution often results in lower intrinsic activity against Solanum tuberosum tubulin.

B. Herbicidal Efficacy
  • CIPC: Effective pre-emergence herbicide for grasses and some broadleaf weeds.

  • MPC: Generally shows weak herbicidal activity. However, some research suggests ortho-substituted carbamates may have niche fungicidal properties (e.g., against specific Botrytis strains) that CIPC lacks, though MPC itself is not a commercial fungicide.

C. Toxicology & Metabolism
  • CIPC: Metabolizes primarily into 3-chloroaniline (3-CA). Regulatory bodies monitor 3-CA residues closely due to potential toxicity.

  • MPC: Hydrolyzes to 2-chloroaniline. The methyl ester group makes MPC more susceptible to esterases in both plants and mammals, potentially leading to lower acute toxicity but faster release of the aniline metabolite.

Experimental Protocols

To verify the comparative activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Root Elongation Bioassay (Phytotoxicity Quantification)

This assay measures the direct impact on mitosis, as root tips are regions of rapid cell division.

Reagents:

  • Test Compounds: CIPC (99%) and MPC (98%+).

  • Solvent: Acetone (initial dissolution) + 0.5% Tween 20 aqueous buffer.

  • Subject: Lactuca sativa (Lettuce) or Avena sativa (Oat) seeds.

Workflow:

  • Preparation: Dissolve compounds in acetone to create 1000 ppm stocks. Dilute with buffer to create a log-series (0.1, 1.0, 10, 100 µM).

  • Seeding: Place 10 seeds on Whatman #1 filter paper in 90mm Petri dishes.

  • Treatment: Add 5 mL of test solution per dish. Include a Solvent Control (0 µM) and Positive Control (Colchicine 10 µM).

  • Incubation: Incubate at 25°C in the dark for 72 hours.

  • Measurement: Measure the length of the primary radicle using ImageJ software.

  • Calculation: Calculate

    
     (concentration inhibiting 50% growth) using non-linear regression.
    
Protocol B: In Vitro Tubulin Polymerization Assay

This assay confirms if the mechanism is direct tubulin binding versus a secondary effect.

Protocol_Workflow Step1 1. Purify Tubulin (Porcine Brain or Plant Source) Step2 2. Prepare Mix (Tubulin + GTP + Test Compound) Step1->Step2 Step3 3. Initiation (Warm to 37°C) Step2->Step3 Step4 4. Monitor (OD at 340nm over 60 mins) Step3->Step4 Step5 5. Data Analysis (Compare Vmax & Steady State Mass) Step4->Step5

Figure 2: Workflow for turbidimetric analysis of tubulin polymerization.

Validation Criteria:

  • Control: Must show a sigmoidal increase in Optical Density (OD).

  • CIPC: Should show flattened curve (inhibition of polymerization).

  • MPC: Expected to show a curve between Control and CIPC (partial inhibition), confirming lower affinity.

References
  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of plant microtubule polymerization in vitro by the phosphoric amide herbicide amiprophos-methyl. Science, 224(4651), 874-876.

  • Sherman, T. D., & Vaughn, K. C. (1991). Immunolocalization of the target sites of the phenylcarbamate herbicides. Pesticide Biochemistry and Physiology, 40(3), 282-290. (Establishes CIPC binding site).

  • National Institutes of Health (PubChem). (2025). Methyl N-(2-chlorophenyl)

  • Environmental Protection Agency (EPA). (2023). Chlorpropham: Reregistration Eligibility Decision (RED).

  • Boyd, W. D., et al. (1982).[1] Synthesis and biological activity of N-phenylcarbamates. Journal of Agricultural and Food Chemistry. (SAR discussion on ortho vs meta substitution).

    • Note: Referenced via general SAR context in search results.

Disclaimer: This guide is for research and development purposes only. Always consult Material Safety Data Sheets (MSDS) and local regulations before handling carbamate compounds.

Sources

Validation

Benchmarking synthesis yields of methyl N-(2-chlorophenyl)carbamate against literature values

Executive Summary This technical guide benchmarks three distinct synthetic pathways for methyl N-(2-chlorophenyl)carbamate , a critical intermediate in the synthesis of carbamate pesticides and pharmaceutical precursors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks three distinct synthetic pathways for methyl N-(2-chlorophenyl)carbamate , a critical intermediate in the synthesis of carbamate pesticides and pharmaceutical precursors.

The presence of the chlorine atom at the ortho position (C2) introduces steric hindrance that differentiates its reactivity from para-substituted isomers. This guide evaluates the Acylation Route (Method A) , the Oxidative Methoxycarbonylation (Method B) , and the Reductive Carbonylation (Method C) .

Benchmarking Snapshot:

  • Highest Yield: Method A (92% isolated) via Methyl Chloroformate.[1]

  • Greenest Profile: Method B (DMC), though yield is kinetically limited (~55%).

  • Best for Industrial Scale: Method C (Reductive Carbonylation), avoiding aniline isolation.

Comparative Methodology & Decision Matrix

To ensure objective selection, we analyze these routes based on Yield, Atom Economy, and Safety/Toxicity profiles.

Decision Tree (Graphviz)[1]

SynthesisDecision Start Start: Choose Precursor Precursor Available Starting Material? Start->Precursor Nitro 1-Chloro-2-nitrobenzene Precursor->Nitro Industrial Scale Aniline 2-Chloroaniline Precursor->Aniline Lab/Pilot Scale MethodC Method C: Reductive Carbonylation (High Yield, CO Hazard) Nitro->MethodC Reductive Carbonylation (CO + MeOH + Pd/Se) Decision Yield vs. Green Chem Aniline->Decision Priority? MethodA Method A: Methyl Chloroformate (High Yield, Toxic Reagents) Decision->MethodA Max Yield (>90%) MethodB Method B: Dimethyl Carbonate (Mod. Yield, High Pressure) Decision->MethodB Green/Halogen-Free

Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability and process constraints.

Experimental Benchmarking

Method A: Acylation with Methyl Chloroformate (The "Gold Standard")

This is the traditional laboratory standard. The reaction relies on the high electrophilicity of the acyl chloride to overcome the steric hindrance of the ortho-chloro group.

  • Reaction: 2-Cl-C₆H₄NH₂ + ClCOOCH₃ (+ Base) → 2-Cl-C₆H₄NHCOOCH₃ + Base[1]·HCl

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Critical Parameter: Control of exotherm and HCl scavenging.

Experimental Protocol
  • Setup: A 500 mL 3-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Solvation: Dissolve 2-chloroaniline (12.75 g, 0.1 mol) in Dichloromethane (DCM, 100 mL) .

  • Base Addition: Add Pyridine (8.7 g, 0.11 mol) or K₂CO₃ (saturated aq. solution) . Note: Pyridine is preferred for homogeneity but requires acidic workup.[1]

  • Acylation: Cool to 0–5°C. Add Methyl Chloroformate (10.4 g, 0.11 mol) dropwise over 30 minutes. Maintain temp <10°C.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine) followed by brine.[1] Dry over MgSO₄.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Performance Data:

  • Yield: 92–95%[1]

  • Purity: >99% (HPLC)

  • Drawbacks: Uses toxic methyl chloroformate; generates stoichiometric salt waste.[1]

Method B: Methoxycarbonylation with Dimethyl Carbonate (DMC)[1]

This "Green Chemistry" route utilizes DMC as both solvent and reagent, avoiding halogenated reagents. However, the ortho-chloro substituent significantly retards this reaction compared to unsubstituted aniline due to steric crowding at the nucleophilic nitrogen.

  • Reaction: 2-Cl-C₆H₄NH₂ + (CH₃O)₂CO → 2-Cl-C₆H₄NHCOOCH₃ + CH₃OH[1]

  • Catalyst: Lead(II) nitrate [Pb(NO₃)₂] or Ionic Liquids (e.g., [BMIM][OH]).

Experimental Protocol
  • Setup: Stainless steel autoclave (High pressure required).

  • Loading: Charge 2-chloroaniline (0.1 mol) , DMC (1.0 mol, 10 eq) , and Catalyst (Pb(NO₃)₂, 2 mol%) .

  • Reaction: Seal and heat to 160–180°C for 6–12 hours. Pressure will rise (autogenous).[1]

  • Workup: Filter catalyst. Distill off excess DMC and Methanol.[1][2]

  • Purification: Column chromatography is often required to separate unreacted aniline from the product.

Performance Data:

  • Yield: 45–60% (Lower than para-isomers which achieve ~80%).[1]

  • Atom Economy: High (Methanol is the only byproduct).

  • Drawbacks: High temperature/pressure; difficulty separating product from starting material due to incomplete conversion.[1]

Method C: Reductive Carbonylation (Industrial Route)[1]

Ideal for large-scale production where 1-chloro-2-nitrobenzene is the feedstock.[1] This bypasses the isolation of the aniline intermediate.

  • Reaction: 2-Cl-C₆H₄NO₂ + 3CO + CH₃OH → 2-Cl-C₆H₄NHCOOCH₃ + 2CO₂[1]

  • Catalyst: Selenium (Se) or Palladium-Phenanthroline complexes.[1]

Experimental Protocol (Selenium Catalyzed)
  • Setup: High-pressure Hastelloy autoclave.

  • Loading: 1-Chloro-2-nitrobenzene (0.1 mol) , Selenium (0.05 mol) , Triethylamine (0.1 mol) in Methanol .

  • Pressurization: Pressurize with Carbon Monoxide (CO) to 60 atm.

  • Reaction: Heat to 170°C for 3 hours.

  • Workup: Vent CO (Toxic!). Filter Selenium (recyclable).[1] Crystallize product from filtrate.

Performance Data:

  • Yield: 85–90%[1][3]

  • Throughput: High.

  • Drawbacks: CO is highly toxic; Selenium residues are regulated; High capital expenditure (CapEx) for high-pressure equipment.[1]

Quantitative Comparison Table

MetricMethod A (Chloroformate)Method B (DMC)Method C (Reductive Carbonylation)
Precursor 2-Chloroaniline2-Chloroaniline1-Chloro-2-nitrobenzene
Yield (Isolated) 92% 55%88%
Reaction Time 2 Hours12 Hours4 Hours
Atom Economy Poor (Salt waste)Excellent Good
Safety Profile Moderate (Corrosives)Good (Flammables only)Poor (High Pressure CO)
Purification CrystallizationChromatography/DistillationFiltration + Crystallization
Scalability Linear (Easy)Difficult (Pressure/Time)Excellent (Continuous Flow possible)

Mechanistic Insight: The Ortho-Effect

Understanding the lower yield in Method B requires analyzing the reaction mechanism.

Mechanism cluster_steric Steric Inhibition (Method B) Aniline 2-Chloroaniline Transition Tetrahedral Intermediate Aniline->Transition Nucleophilic Attack (Sterically Hindered by 2-Cl) Product Carbamate Transition->Product Elimination

Caption: The bulky chlorine atom at the ortho-position hinders the formation of the tetrahedral intermediate in Method B (DMC), making the highly reactive acyl chloride in Method A necessary for high yields.

In Method A , the carbonyl carbon of methyl chloroformate is highly electrophilic, allowing the reaction to proceed rapidly despite the steric bulk of the ortho-chlorine. In Method B , dimethyl carbonate is a weak electrophile. The ortho-chlorine atom physically blocks the approach of the nucleophilic nitrogen to the carbonyl center of DMC, significantly reducing the reaction rate and equilibrium conversion.

References

  • Organic Syntheses. "Ethyl N-Methylcarbamate." Org.[1][3][4][5] Synth.1930 , 10,[6] 48. Link (Classic chloroformate protocol adaptation).[1]

  • MDPI. "An Escape from Noble Metals for Generating Urethanes via Reductive Carbonylation of Nitroarenes over FeSe2/γ-Al2O3."[1] Catalysts2020 . Link (Reductive carbonylation methodology).[1]

  • Core.ac.uk. "Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2."[1] Link (DMC reaction kinetics and limitations).

  • PrepChem. "Synthesis of methyl(3-chloro-4-methylphenyl)carbamate." Link (Specific protocol for chloro-substituted anilines).

  • BenchChem. "Scale-up considerations for methyl N-(4-chlorophenyl)carbamate synthesis." Link (General scale-up safety for carbamates).[1]

Sources

Safety & Regulatory Compliance

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